Cas no 150359-12-9 (2H-Quinolizine-1-methanamine,N-[4-[(4-fluorophenyl)azo]-5,6,7,8-tetrahydro-1-naphthalenyl]octahydro-,(1R-trans)- (9CI))
![2H-Quinolizine-1-methanamine,N-[4-[(4-fluorophenyl)azo]-5,6,7,8-tetrahydro-1-naphthalenyl]octahydro-,(1R-trans)- (9CI) structure](https://it.kuujia.com/scimg/cas/150359-12-9x500.png)
150359-12-9 structure
Nome del prodotto:2H-Quinolizine-1-methanamine,N-[4-[(4-fluorophenyl)azo]-5,6,7,8-tetrahydro-1-naphthalenyl]octahydro-,(1R-trans)- (9CI)
2H-Quinolizine-1-methanamine,N-[4-[(4-fluorophenyl)azo]-5,6,7,8-tetrahydro-1-naphthalenyl]octahydro-,(1R-trans)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-Quinolizine-1-methanamine,N-[4-[(4-fluorophenyl)azo]-5,6,7,8-tetrahydro-1-naphthalenyl]octahydro-,(1R-trans)- (9CI)
- N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-[(4-fluorophenyl)diazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine
- 2H-Quinolizine-1-methanamine, N-(4-((4-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)-
- 150359-12-9
- N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-8-[(E)-(4-fluorophenyl)azo]tetralin-5-amine
- 2H-Quinolizine-1-methanamine, N-[4-[(4-fluorophenyl)azo]-5,6,7,8-tetrahydro-1-naphthalenyl]octahydro-, (1R-trans)-
-
- Inchi: InChI=1S/C26H33FN4/c27-20-10-12-21(13-11-20)29-30-25-15-14-24(22-7-1-2-8-23(22)25)28-18-19-6-5-17-31-16-4-3-9-26(19)31/h10-15,19,26,28H,1-9,16-18H2/b30-29+/t19-,26+/m0/s1
- Chiave InChI: MWAACZIBCNBJSH-AMRKQSCKSA-N
- Sorrisi: FC1C=CC(/N=N/C2C=CC(NC[C@@H]3CCCN4CCCC[C@H]34)=C3CCCCC=23)=CC=1
Proprietà calcolate
- Massa esatta: 420.26919
- Massa monoisotopica: 420.26892523g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 31
- Conta legami ruotabili: 5
- Complessità: 590
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 40Ų
- XLogP3: 6.9
Proprietà sperimentali
- PSA: 39.99
2H-Quinolizine-1-methanamine,N-[4-[(4-fluorophenyl)azo]-5,6,7,8-tetrahydro-1-naphthalenyl]octahydro-,(1R-trans)- (9CI) Letteratura correlata
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
150359-12-9 (2H-Quinolizine-1-methanamine,N-[4-[(4-fluorophenyl)azo]-5,6,7,8-tetrahydro-1-naphthalenyl]octahydro-,(1R-trans)- (9CI)) Prodotti correlati
- 1807429-23-7(2-Bromo-6-(2-oxopropyl)cinnamic acid)
- 1286734-95-9(2-Fluoro-5-(trifluoromethyl)styrene)
- 1807231-05-5(5-Cyano-3-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1805267-50-8(2-Chloro-5-(difluoromethyl)-6-hydroxypyridine-3-sulfonamide)
- 36357-75-2(methyltriphenylphosphanium fluoride)
- 2298137-66-1(Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate)
- 21743-68-0((5-Phenyl-2H-tetraazol-2-yl)acetic Acid)
- 2024354-06-9(4-(1,3-thiazol-5-yl)oxolan-3-ol)
- 2089549-46-0((E)-4-(2-(1-hydroxyethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid)
- 1701858-40-3(3-(5-bromothiophen-2-yl)-2,2-dimethylcyclopropan-1-amine)
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
